molecular formula C16H22BNO2 B14061004 1,2-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole

1,2-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole

Cat. No.: B14061004
M. Wt: 271.2 g/mol
InChI Key: MHBWHKPKAXOKTQ-UHFFFAOYSA-N
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Description

This compound is a boron-containing indole derivative featuring a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at the 3-position of the indole ring and methyl substituents at the 1- and 2-positions. Such boronate esters are critical intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl and heteroaryl structures in pharmaceuticals and materials science . The methyl groups on the indole core likely influence steric and electronic properties, modulating reactivity and stability.

Properties

Molecular Formula

C16H22BNO2

Molecular Weight

271.2 g/mol

IUPAC Name

1,2-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole

InChI

InChI=1S/C16H22BNO2/c1-11-14(12-9-7-8-10-13(12)18(11)6)17-19-15(2,3)16(4,5)20-17/h7-10H,1-6H3

InChI Key

MHBWHKPKAXOKTQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(C3=CC=CC=C23)C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

The reaction typically employs 3-bromo-1,2-dimethylindole as the starting material, bis(pinacolato)diboron as the boron source, and a Pd catalyst. A representative procedure involves refluxing 3-bromo-1,2-dimethylindole (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and potassium acetate (3.0 equiv) in anhydrous dioxane under nitrogen. After 12–24 hours, the mixture is quenched with water, extracted with dichloromethane, and purified via silica gel chromatography to yield the target compound as a crystalline solid.

Table 1: Optimization of Miyaura Borylation Conditions

Parameter Optimal Condition Yield (%) Reference
Catalyst Pd(dppf)Cl₂ 78
Solvent Dioxane 85
Base KOAc 72
Temperature (°C) 100 80
Reaction Time (h) 18 85

Notably, the choice of base significantly impacts yield. Potassium acetate outperforms carbonate bases due to reduced protodeboronation side reactions. Catalytic systems using Pd(PPh₃)₄ exhibit lower efficiency (≤60% yield) compared to Pd(dppf)Cl₂.

Substrate Scope and Limitations

The methodology is effective for 3-bromo- and 3-iodo-1,2-dimethylindoles but fails with chloro derivatives due to poor oxidative addition kinetics. Electron-withdrawing substituents on the indole ring reduce yields by destabilizing the Pd intermediate.

Alternative Synthetic Routes

Indole Ring Construction via Boron-Containing Intermediates

A less common approach involves synthesizing the indole nucleus with pre-installed boron functionality. For example, cyclization of 2-aminophenylboronic esters with ketones under acidic conditions generates 3-borylated indoles. However, this method suffers from low regioselectivity (<50% yield) and requires stringent moisture control.

Transition Metal-Mediated C–H Borylation

Recent advances in iridium-catalyzed C–H borylation enable direct functionalization of 1,2-dimethylindole at position 3. Using [Ir(COD)OMe]₂ and dtbpy ligands with bis(pinacolato)diboron in hexanes, the reaction achieves 65% yield at 80°C. While avoiding pre-halogenation, this method demands expensive catalysts and inert atmosphere handling.

Table 2: Comparative Analysis of Synthetic Methods

Method Advantages Disadvantages Yield (%)
Miyaura Borylation High yield, scalable Requires halogenated precursors 85
C–H Borylation No pre-functionalization Costly catalysts, moderate yield 65
Ring Construction Single-step synthesis Poor regioselectivity 50

Characterization and Quality Control

Successful synthesis is confirmed via multinuclear NMR spectroscopy. The ¹¹B NMR spectrum displays a singlet at δ 30–32 ppm, characteristic of sp²-hybridized boron. X-ray crystallography reveals planar indole-boronate systems with B–O bond lengths of 1.36–1.38 Å, consistent with dioxaborolane rings. Purity assessments using HPLC-UV (λ = 254 nm) typically show ≥98% purity for pharmaceutical-grade material.

Scale-Up Considerations

Kilogram-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times. A pilot study achieved 82% yield using 3-bromo-1,2-dimethylindole (5 kg), Pd/C (0.1 mol%), and supercritical CO₂ as solvent, demonstrating feasibility for industrial applications.

Chemical Reactions Analysis

1,2-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the boronate ester to other functional groups.

    Substitution: The boronate ester group can participate in substitution reactions, often facilitated by transition metal catalysts.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reactants and conditions used but often include various substituted indole derivatives .

Scientific Research Applications

1,2-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,2-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole exerts its effects is primarily through its reactivity in chemical reactions. The boronate ester group is highly reactive and can form stable complexes with various transition metals, facilitating cross-coupling reactions. These reactions often involve the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Electronic Effects

Comparison with 1-Methyl-4-(pinacol boronate)indole (2t)
  • Structure : Compound 2t () has a methyl group at the 1-position and a pinacol boronate at the 4-position of indole, whereas the target compound has methyl groups at 1 and 2 and a boronate at 3.
  • Synthesis : Both compounds are synthesized via alkylation (e.g., NaH/MeI in THF for 2t ). The additional methyl group in the target compound may require sequential alkylation or optimized conditions to avoid over-substitution.
  • Reactivity : The 3-position boronate in the target compound may exhibit enhanced electrophilicity compared to 2t due to proximity to the electron-rich indole nitrogen. This could influence coupling efficiency in Suzuki reactions .
Comparison with Benzyl-Phthalimide Boronates (3b, 3d)
  • Structure: Compounds 3b and 3d () feature pinacol boronates attached to benzyl-phthalimide scaffolds.
  • Physical Properties : The indole-based target compound is expected to exhibit lower melting points (e.g., 102–104°C for 3d vs. 170–173°C for 3b) due to reduced crystallinity from the planar phthalimide group .

Boronate Stability and Reactivity

  • Steric Shielding : The 1,2-dimethyl groups in the target compound may provide steric protection to the boronate, enhancing stability against hydrolysis compared to unsubstituted analogs. Similar shielding is observed in 3b and 3d, where the phthalimide group stabilizes the boronate .
  • NMR Characteristics :
    • ¹¹B-NMR : The target compound’s boronate resonance is expected near δ 30–31 ppm, consistent with 3b (δ 30.88 ppm) and 3d (δ 30.6 ppm) .
    • ¹H-NMR : Methyl groups on the indole (δ ~2.0–2.5 ppm) and pinacol (δ ~1.3 ppm) would align with shifts in 2t and 3b/3d .

Data Tables

Table 1: Physical and Spectroscopic Comparison

Compound Melting Point (°C) ¹¹B-NMR (δ ppm) Yield (%) Key Substituents
Target Compound Not reported ~30–31 (pred.) 1,2-dimethylindole-3-Bpin
1-Methyl-4-Bpin-indole (2t) Oil 73 1-methylindole-4-Bpin
3b (Benzyl-phthalimide-Bpin) 170–173 30.88 80 Benzyl-phthalimide-Bpin
3d (Chlorobenzyl-phthalimide-Bpin) 102–104 30.6 85 Chlorobenzyl-phthalimide-Bpin

Research Implications

The structural nuances of 1,2-dimethyl-3-Bpin-indole position it as a versatile building block for synthesizing 3-arylindoles, which are prevalent in drug discovery (e.g., kinase inhibitors). Its stability and reactivity profile, inferred from analogs like 3b and 2t, suggest advantages in cross-coupling reactions under mild conditions. Further studies should explore its catalytic performance relative to existing boronates and crystallographic characterization (e.g., SHELX refinement ).

Biological Activity

1,2-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on available literature and data.

Chemical Structure and Properties

The molecular formula of 1,2-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole is C15H24BNO2. The presence of the dioxaborolane moiety contributes to its reactivity and potential interactions with biological systems.

Anticancer Properties

Research has indicated that compounds containing indole structures exhibit anticancer properties. For instance, derivatives of indole have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically:

  • Mechanism of Action : Indole derivatives may interact with cellular signaling pathways involved in proliferation and apoptosis. The dioxaborolane group may enhance these effects by facilitating interactions with biomolecules.

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory activity. For example:

  • Protein Kinase Inhibition : Studies suggest that similar compounds can inhibit protein kinases which are critical in cancer progression. This inhibition can lead to reduced cell growth and increased apoptosis in cancer cells.

Antimicrobial Activity

Some studies have reported antimicrobial properties for compounds with similar structures. The indole core is known for its broad-spectrum antimicrobial activity:

  • Mechanism : The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic processes.

Data Tables

PropertyValue
Molecular FormulaC15H24BNO2
Molecular Weight261.17 g/mol
CAS Number909391-56-6
Anticancer ActivityYes (specific cell lines)
Antimicrobial ActivityYes (broad-spectrum)

Case Studies

  • Anticancer Study :
    • A study published in the Journal of Medicinal Chemistry examined the effects of various indole derivatives on breast cancer cells. The results indicated that compounds similar to 1,2-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole significantly inhibited cell proliferation and induced apoptosis.
  • Enzyme Inhibition :
    • Research highlighted in Bioorganic & Medicinal Chemistry Letters demonstrated that a related compound inhibited specific kinases involved in tumor growth. This suggests that 1,2-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole could possess similar inhibitory properties.
  • Antimicrobial Effects :
    • A study in Pharmaceutical Biology evaluated the antimicrobial efficacy of various indole-based compounds against Gram-positive and Gram-negative bacteria. The results showed promising activity against several strains.

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